molecular formula C28H26N2O6 B295672 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Número de catálogo: B295672
Peso molecular: 486.5 g/mol
Clave InChI: JBUVWEPPEYAVSP-BWAHOGKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as BPN-15606, is a novel small molecule compound that has been discovered as a potential therapeutic agent for the treatment of Alzheimer's disease (AD).

Mecanismo De Acción

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one exerts its therapeutic effects by inhibiting the activity of beta-secretase (BACE1), which is an enzyme involved in the production of Aβ peptides. By reducing the production of Aβ peptides, this compound can prevent the formation of senile plaques and improve cognitive function in AD patients.
Biochemical and Physiological Effects:
This compound has been shown to be a potent and selective inhibitor of BACE1, with an IC50 value of 7.9 nM. In addition, this compound has good blood-brain barrier penetration and can effectively reduce the production of Aβ peptides in the brains of AD patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its high selectivity for BACE1, which reduces the risk of off-target effects. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Direcciones Futuras

Future research on 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies could investigate the potential of this compound as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, future research could explore the use of this compound in combination with other therapeutic agents, such as acetylcholinesterase inhibitors, to enhance its therapeutic effects.

Métodos De Síntesis

The synthesis of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves a series of chemical reactions, including the condensation of 2-(4-sec-butylphenoxy)ethanol and 5-nitro-2-formylbenzoic acid to form the intermediate product, 2-(4-sec-butylphenoxy)-5-nitrobenzaldehyde. The intermediate product is then condensed with 2-phenyl-1,3-oxazol-5(4H)-one to form this compound.

Aplicaciones Científicas De Investigación

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic effects on AD. In vitro studies have shown that this compound can reduce the production of amyloid-beta (Aβ) peptides, which are the main component of senile plaques in the brains of AD patients. This compound has also been shown to improve cognitive function in animal models of AD.

Propiedades

Fórmula molecular

C28H26N2O6

Peso molecular

486.5 g/mol

Nombre IUPAC

(4Z)-4-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C28H26N2O6/c1-3-19(2)20-9-12-24(13-10-20)34-15-16-35-26-14-11-23(30(32)33)17-22(26)18-25-28(31)36-27(29-25)21-7-5-4-6-8-21/h4-14,17-19H,3,15-16H2,1-2H3/b25-18-

Clave InChI

JBUVWEPPEYAVSP-BWAHOGKJSA-N

SMILES isomérico

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

SMILES canónico

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.